

# Liraglutide vs. Semaglutide: A Comparative Analysis of Their Effects on Sperm Parameters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sperm motility agonist-1*

Cat. No.: *B10861501*

[Get Quote](#)

For Immediate Release

A comprehensive review of current research indicates that both liraglutide and semaglutide, glucagon-like peptide-1 (GLP-1) receptor agonists, may influence male fertility, with emerging evidence suggesting potential benefits, particularly in the context of obesity and metabolic dysfunction. However, the findings are not entirely consistent, and direct comparative studies are lacking. This guide provides an objective comparison based on available experimental data for researchers, scientists, and drug development professionals.

## Summary of Quantitative Data

The effects of liraglutide and semaglutide on key sperm parameters are summarized below. It is important to note that the study populations, dosages, and durations of treatment vary significantly across studies, making direct comparisons challenging.

| Drug                             | Study Population                                           | Key Findings on Sperm Parameters                                                                                                                                                                                     | Reference    |
|----------------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Liraglutide                      | Obese men with metabolic hypogonadism                      | Significant improvement in sperm concentration, motility, and morphology after 4 months of treatment.                                                                                                                | [1][2][3]    |
| Men who lost weight through diet |                                                            | Liraglutide helped maintain weight loss and preserve improvements in sperm count and concentration.                                                                                                                  | [4]          |
| Diabetic adult mice              |                                                            | Caused a reduction in sperm count, motility, DNA integrity, and viability.[5]<br>Ameliorated sperm count, chromatin condensation, and DNA integrity in diabetic animals, but did not improve motility and viability. | [6][7]       |
| Healthy men of normal weight     |                                                            | A case study reported adverse effects on sperm quality, which were restored after discontinuation.                                                                                                                   | [8][9]       |
| Semaglutide                      | Obese men with type 2 diabetes and functional hypogonadism | Markedly improved sperm morphology and total testosterone levels after 24 weeks.<br>A significant increase in morphologically                                                                                        | [10][11][12] |

|                                                |                                                                                                                                      |
|------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
|                                                | normal sperm was observed.                                                                                                           |
| Overweight and obese men (retrospective study) | Associated with a modest improvement in sperm count, but no significant changes in sperm volume or motility. <a href="#">[13]</a>    |
| In vitro study on mouse sperm                  | Had no impact on sperm count and motility. <a href="#">[14]</a>                                                                      |
| Animal studies (preclinical toxicology)        | Showed reproductive toxicity during organogenesis in rats at subclinical plasma exposures. <a href="#">[15]</a> <a href="#">[16]</a> |

## Experimental Protocols

### Liraglutide Study in Obese Men with Metabolic Hypogonadism

- Study Design: A prospective study involving 110 men (18–35 years) with metabolic hypogonadism. Participants were divided into three groups based on their desire for fatherhood. The group that did not desire fatherhood (n=35) received liraglutide.
- Intervention: Liraglutide was administered at a dosage of 3.0 mg daily for 4 months.
- Semen Analysis: Conventional sperm parameters (concentration, motility, morphology) were evaluated before and after the treatment period.
- Hormonal Analysis: Serum levels of total testosterone, sex hormone-binding globulin, and gonadotropins were measured.[\[2\]](#)[\[3\]](#)

## Semaglutide Study in Obese Men with Type 2 Diabetes and Functional Hypogonadism

- Study Design: A randomized open-label trial comparing the effects of semaglutide and testosterone replacement therapy (TRT) in 25 men with type 2 diabetes and functional hypogonadism.
- Intervention: Participants in the semaglutide group received 1 mg/week for 24 weeks.
- Semen Analysis: Semen volume, concentration, total number, total motility, and morphology were assessed at baseline and after 24 weeks of treatment.
- Hormonal and Metabolic Analysis: Total testosterone, LH, FSH, HbA1c, body mass, BMI, and body composition were measured.[10][12][17]

## In Vitro Study of Liraglutide and Semaglutide

- Methodology: Cauda epididymis from mice was treated with either liraglutide, semaglutide, or a vehicle control.
- Parameters Assessed: Sperm motility was detected to determine the direct effect of the GLP-1 receptor agonists on this parameter.[14]

## Visualizing the Pathways and Processes

To better understand the experimental approaches and potential biological mechanisms, the following diagrams have been generated.



[Click to download full resolution via product page](#)

*Experimental workflows for key human clinical trials.*



[Click to download full resolution via product page](#)

*Potential GLP-1 signaling pathways in male reproductive tissues.*

## Discussion and Future Directions

The current body of evidence presents a complex picture of the effects of liraglutide and semaglutide on male fertility. The positive effects observed, particularly with semaglutide on sperm morphology and with liraglutide in improving overall sperm parameters in obese men with hypogonadism, are promising.[2][10] These benefits may be linked to the drugs' primary effects on weight loss and improved metabolic health, which are known to positively impact reproductive function.[8][9] The presence of GLP-1 receptors in male reproductive tissues further suggests the possibility of direct effects on spermatogenesis and hormone production through pathways like cAMP/PKA and PI3K/Akt.[18][19]

However, the conflicting reports, especially for liraglutide, and the preclinical findings of reproductive toxicity for semaglutide, underscore the need for caution.[5][6][7][8][9][15][16] The differences in outcomes across studies could be attributable to variations in the study populations (healthy vs. diabetic vs. obese), drug dosages, and treatment durations.

For drug development professionals and researchers, several key areas warrant further investigation:

- **Direct Comparative Studies:** Head-to-head clinical trials comparing liraglutide and semaglutide are essential to delineate their respective effects on sperm parameters and reproductive hormones.
- **Long-term Safety:** The long-term impact of these medications on male reproductive health needs to be thoroughly investigated.
- **Mechanism of Action:** Further research is required to elucidate the precise molecular mechanisms through which GLP-1 receptor agonists influence testicular function.

In conclusion, while GLP-1 receptor agonists hold therapeutic potential for improving male fertility, particularly in the context of metabolic disorders, more robust and direct comparative data is needed to fully understand their risk-benefit profile in this domain.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medscape.com [medscape.com]
- 2. Sexual and Reproductive Outcomes in Obese Fertile Men with Functional Hypogonadism after Treatment with Liraglutide: Preliminary Results [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. givelegacy.com [givelegacy.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of liraglutide on sperm characteristics and fertilization potential following experimentally induced diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of liraglutide on sperm characteristics and fertilization potential following experimentally induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Potential impact of GLP-1 receptor agonists on male fertility: a fable of caution [frontiersin.org]
- 9. Potential impact of GLP-1 receptor agonists on male fertility: a fable of caution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semaglutide improved sperm morphology in obese men with type 2 diabetes mellitus and functional hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Semaglutide could improve sperm quality in men with obesity and type 2 diabetes | PET [progress.org.uk]
- 12. Semaglutide improved sperm morphology in obese men with type 2 diabetes mellitus and functional hypogonadism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Little Evidence That GLP-1 Agonists Affect Fertility in Men | MedPage Today [medpagetoday.com]
- 14. GLP-1 receptor agonists show no detrimental effect on sperm quality in mouse models and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tga.gov.au [tga.gov.au]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. Impact of GLP-1 Receptor Agonists on Male Fertility: Emerging Evidence and Future Directions. [vivo.weill.cornell.edu]
- 19. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Liraglutide vs. Semaglutide: A Comparative Analysis of Their Effects on Sperm Parameters]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10861501#comparing-the-effects-of-liraglutide-and-semaglutide-on-sperm-parameters\]](https://www.benchchem.com/product/b10861501#comparing-the-effects-of-liraglutide-and-semaglutide-on-sperm-parameters)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)